molecular formula C29H32O7 B3096915 2-O-acetyl-3,4,6-tri-O-benzyl-alpha-D-mannose CAS No. 129214-38-6

2-O-acetyl-3,4,6-tri-O-benzyl-alpha-D-mannose

Cat. No.: B3096915
CAS No.: 129214-38-6
M. Wt: 492.6 g/mol
InChI Key: CIYOOYKJZYSBTB-PNHLWVRCSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One notable intermediate is 2,4,6-tri-O-acetyl-3-O-benzyl-alpha-D-glucopyranosyl bromide . The Koenigs–Knorr reaction is commonly employed for glycoside synthesis, and this intermediate serves as a crucial building block in such processes.


Molecular Structure Analysis

The molecular formula of 2-O-acetyl-3,4,6-tri-O-benzyl-alpha-D-mannose is C~29~H~32~O~7~ . It has an average mass of 492.56 Da and a mono-isotopic mass of 492.21 Da . The benzyl groups confer steric hindrance, affecting its overall shape and reactivity.

Future Directions

: P. A. Finan and C. D. Warren, “2,4,6-Tri-O-acetyl-3-O-benzyl-α-D-glucopyranosyl bromide: a new intermediate for the Koenigs–Knorr synthesis of glycosides,” Journal of the Chemical Society (Resumed), 1962, 3089. DOI: 10.1039/JR9620003089

Properties

IUPAC Name

[(2S,3S,4S,5R,6R)-2-hydroxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O7/c1-21(30)35-28-27(34-19-24-15-9-4-10-16-24)26(33-18-23-13-7-3-8-14-23)25(36-29(28)31)20-32-17-22-11-5-2-6-12-22/h2-16,25-29,31H,17-20H2,1H3/t25-,26-,27+,28+,29+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYOOYKJZYSBTB-PNHLWVRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(C(OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-O-acetyl-3,4,6-tri-O-benzyl-alpha-D-mannose
Reactant of Route 2
2-O-acetyl-3,4,6-tri-O-benzyl-alpha-D-mannose
Reactant of Route 3
2-O-acetyl-3,4,6-tri-O-benzyl-alpha-D-mannose
Reactant of Route 4
2-O-acetyl-3,4,6-tri-O-benzyl-alpha-D-mannose
Reactant of Route 5
2-O-acetyl-3,4,6-tri-O-benzyl-alpha-D-mannose
Reactant of Route 6
2-O-acetyl-3,4,6-tri-O-benzyl-alpha-D-mannose

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